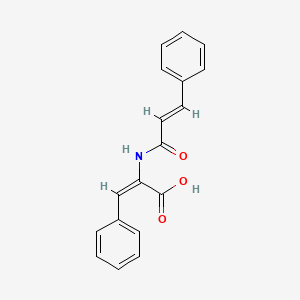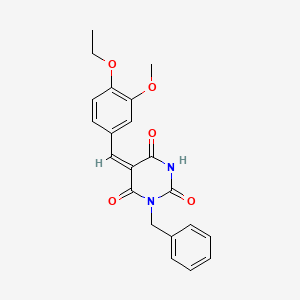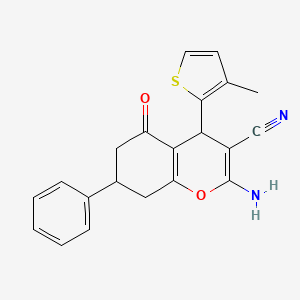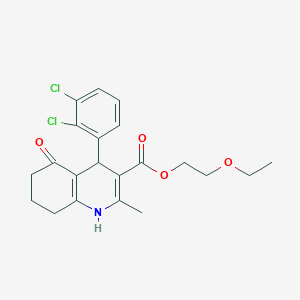
2-(cinnamoylamino)-3-phenylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cinnamoylamino)-3-phenylacrylic acid, also known as cinnamic acid amide, is a chemical compound that has been the focus of scientific research due to its potential biological activities. This compound is a derivative of cinnamic acid and has a molecular formula of C17H15NO2.
作用機序
The mechanism of action of 2-(cinnamoylamino)-3-phenylacrylic acid is not fully understood. However, studies have suggested that this compound may exert its biological activities through the regulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-(cinnamoylamino)-3-phenylacrylic acid exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the advantages of using 2-(cinnamoylamino)-3-phenylacrylic acid in lab experiments is its potential biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on 2-(cinnamoylamino)-3-phenylacrylic acid. Some of these directions include:
1. Exploring the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Investigating the mechanism of action of this compound and identifying its molecular targets.
3. Developing more efficient synthesis methods for this compound to improve its solubility and potency.
4. Conducting more in vivo studies to evaluate the safety and efficacy of this compound.
Conclusion:
In conclusion, 2-(cinnamoylamino)-3-phenylacrylic acid is a promising chemical compound that has been the focus of scientific research due to its potential biological activities. This compound exhibits antioxidant, anti-inflammatory, and anti-tumor effects and has been found to have neuroprotective and anti-diabetic properties. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapeutic agents.
合成法
The synthesis of 2-(cinnamoylamino)-3-phenylacrylic acid can be achieved through the reaction of 2-(cinnamoylamino)-3-phenylacrylic acid acid with ammonia in the presence of a catalyst. The reaction results in the formation of 2-(cinnamoylamino)-3-phenylacrylic acid acid amide, which can be purified through recrystallization.
科学的研究の応用
2-(Cinnamoylamino)-3-phenylacrylic acid has been the subject of scientific research due to its potential biological activities. Studies have shown that this compound exhibits antioxidant, anti-inflammatory, and anti-tumor effects. It has also been found to have neuroprotective and anti-diabetic properties.
特性
IUPAC Name |
(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-13H,(H,19,20)(H,21,22)/b12-11+,16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQHJGSINOCXKC-VUWKKMCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)


![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)
![2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)
